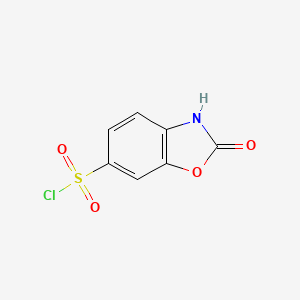

6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-

Description

The exact mass of the compound 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHCNMJSVDRBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067334 | |

| Record name | 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27685-90-1 | |

| Record name | 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27685-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027685901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-oxobenzoxazole-6-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Benzoxazolesulfonyl Chloride, 2,3-dihydro-2-oxo-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, a key intermediate in the development of various biologically active compounds. This document details the experimental protocol for its synthesis, summarizes its physicochemical properties, and discusses its potential applications in medicinal chemistry.

Introduction

6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (also known as 6-chlorosulfonyl-2-benzoxazolinone) is a heterocyclic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a sulfonyl chloride group at the 6-position provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery and development.

Synthesis

The primary method for the synthesis of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- involves the direct chlorosulfonation of benzoxazolin-2-one.

Experimental Protocol: Synthesis of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-[1]

Materials:

-

Benzoxazolin-2-one

-

Chlorosulfonic acid

Procedure:

-

Benzoxazolin-2-one is treated with an excess of chlorosulfonic acid.

-

The reaction mixture is stirred at a controlled temperature to ensure the completion of the electrophilic substitution reaction.

-

Upon completion, the reaction mixture is carefully quenched, typically by pouring it onto crushed ice.

-

The precipitated solid product, 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, is collected by filtration.

-

The crude product is then washed with cold water to remove any remaining acid.

-

Further purification can be achieved by recrystallization from a suitable solvent to yield the final product.

Logical Workflow for the Synthesis:

Caption: Synthetic workflow for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-.

Characterization

The structural elucidation and purity assessment of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- are performed using various spectroscopic and analytical techniques.

| Property | Data |

| Molecular Formula | C₇H₄ClNO₄S |

| Molecular Weight | 233.63 g/mol |

| CAS Number | 27685-90-1 |

| Appearance | Solid |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazolone ring. The substitution pattern will influence the chemical shifts and coupling constants of these protons. A broad singlet corresponding to the N-H proton of the oxazolone ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the oxazolone ring, the aromatic carbons, and the carbon atoms of the heterocyclic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (stretching), the carbonyl group (C=O stretching) of the lactam, and the sulfonyl chloride group (S=O stretching, asymmetric and symmetric).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzoxazolone and sulfonyl chloride moieties.

Applications in Drug Development

The sulfonyl chloride group in 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is a versatile functional group that can readily react with a variety of nucleophiles, such as amines, alcohols, and phenols. This reactivity allows for the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.

Signaling Pathway for Potential Therapeutic Intervention:

Benzoxazolone derivatives have been investigated for their potential to modulate various biological pathways implicated in disease. For instance, certain derivatives have shown inhibitory activity against enzymes involved in inflammatory processes. The synthesis of novel sulfonamide derivatives from 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- could lead to the discovery of potent and selective inhibitors of key signaling proteins.

Caption: Drug discovery workflow utilizing the target compound.

The development of new derivatives from this starting material could target a range of biological processes, contributing to the advancement of therapies for various diseases. The reactivity of the sulfonyl chloride group makes it an excellent scaffold for combinatorial chemistry approaches to generate large libraries of compounds for high-throughput screening.

Conclusion

6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The straightforward synthesis and the reactivity of the sulfonyl chloride moiety provide a robust platform for the generation of diverse molecular entities. Further investigation into the biological activities of its derivatives is warranted to explore their full therapeutic potential.

Spectroscopic and Synthetic Profile of Benzoxazolesulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for key analogs of 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-. Due to the limited availability of experimental data for the specific title compound, this document focuses on the closely related and commercially available analogs: 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride . This guide presents known mass spectrometry and NMR data in a structured format, alongside generalized experimental protocols for the spectroscopic analysis of this class of compounds. Additionally, a representative synthetic workflow for the preparation of benzoxazolesulfonyl chlorides is provided.

Introduction

Benzoxazolone derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The introduction of a sulfonyl chloride moiety provides a reactive handle for further chemical modifications, making them valuable intermediates in the synthesis of novel bioactive molecules and functional materials. Understanding the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and quality control. This guide aims to provide a centralized resource of spectroscopic information and synthetic guidance for researchers working with benzoxazolesulfonyl chlorides.

Spectroscopic Data of Analogs

Mass Spectrometry Data

Table 1: Mass Spectrometry Data for 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride [1]

| Parameter | Value |

| Molecular Formula | C₇H₄ClNO₄S |

| Molecular Weight | 233.63 g/mol |

| Exact Mass | 232.9549565 Da |

Source: PubChem CID 5107206[1]

NMR Spectroscopy Data

Specific ¹H and ¹³C NMR data for the requested compound or its immediate sulfonyl chloride analogs are sparse in the literature. However, the expected proton and carbon environments can be predicted. For the aromatic region of the 6-sulfonyl chloride isomer, one would expect a complex splitting pattern for the three aromatic protons. For the 5-sulfonyl chloride isomer, a different splitting pattern would be observed. The presence of a proton on the nitrogen (NH) would typically appear as a broad singlet in the downfield region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy Data

While specific experimental IR spectra are not available, the characteristic vibrational frequencies for the functional groups present in 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- can be predicted based on established correlations.

Table 2: Predicted IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3200-3100 (broad) |

| C=O Stretch (lactam) | 1780-1740 |

| S=O Stretch (sulfonyl chloride) | 1385-1365 (asymmetric) and 1180-1160 (symmetric) |

| C-O-C Stretch | 1250-1200 |

| Aromatic C=C Stretch | 1600-1450 |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for benzoxazolesulfonyl chloride derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as these compounds may have limited solubility. DMSO-d₆ is often a good choice for polar heterocyclic compounds.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is typically sufficient.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: A standard Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.

-

Data Acquisition: The sample solution is introduced into the ESI source. Data can be acquired in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

Synthetic Workflow

The synthesis of benzoxazolesulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding benzoxazolone precursor. The following diagram illustrates a general workflow for this transformation.

Caption: General synthetic workflow for the preparation of 2-oxo-2,3-dihydrobenzoxazole-6-sulfonyl chloride.

Conclusion

This technical guide has provided a consolidated overview of the available spectroscopic data for analogs of 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-. While data for the specific title compound is lacking, the information on closely related structures, in conjunction with the generalized experimental protocols and synthetic workflow, offers a valuable resource for researchers in the field. It is recommended that for any newly synthesized batch of these compounds, a full suite of spectroscopic analyses (NMR, IR, and MS) be performed to unambiguously confirm the structure and purity.

References

Unraveling the Activity of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride: A Technical Assessment of a Scaffold with Therapeutic Potential

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth review of available scientific literature reveals a notable absence of detailed mechanistic studies for the compound 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride. While the benzoxazole and sulfonamide moieties are well-represented in medicinal chemistry as pharmacophores with a wide range of biological activities, specific data on the mechanism of action, molecular targets, and quantitative biological data for this particular sulfonyl chloride derivative remain unpublished. This technical guide synthesizes the known chemical properties of the title compound and explores the potential biological activities of its core chemical structures based on research into related molecules.

Chemical and Physical Properties

2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is a solid chemical compound with the molecular formula C₇H₄ClNO₄S and a molecular weight of approximately 233.63 g/mol . Its structure features a benzoxazolone ring system substituted with a sulfonyl chloride group at the 6-position. The sulfonyl chloride functional group is a reactive moiety, often used in the synthesis of sulfonamides through reaction with primary or secondary amines. This reactivity is a key characteristic, suggesting its primary utility as a synthetic intermediate rather than a stable, biologically active agent in its own right.

Table 1: Physicochemical Properties of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,3-dihydro-2-oxo-6 -benzoxazolesulfonyl chloride | C₇H₄ClNO₄S | 233.63 | 27685-90-1 |

| 2,3-dihydro-2-oxo-5 -benzoxazolesulfonyl chloride | C₇H₄ClNO₄S | 233.63 | 78633-41-7 |

| 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | C₈H₆ClNO₄S | 247.66 | 62522-63-8 |

Data sourced from chemical supplier catalogs and public chemical databases.

Potential Mechanisms of Action Based on Related Structures

While direct experimental data for 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is not available, the biological activities of related benzoxazole and sulfonamide compounds can provide insights into its potential therapeutic applications.

The Benzoxazole Core

The benzoxazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, antifungal, and enzyme inhibitory properties. For instance, certain benzoxazole derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and tissue damage.

The Sulfonamide Functionality

The sulfonamide group is a well-established pharmacophore, most famously associated with antibacterial sulfa drugs. Beyond their antimicrobial effects, sulfonamides are known to inhibit various enzymes, with carbonic anhydrases (CAs) being a prominent target. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Research on benzimidazole-sulfonamides has demonstrated potent and selective inhibition of tumor-associated CA isoforms IX and XII.

Projected Research Workflow

Given the lack of data, a hypothetical experimental workflow to elucidate the mechanism of action of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride or its more stable sulfonamide derivatives would involve several key stages.

Caption: A generalized workflow for the synthesis, screening, and mechanism of action studies of derivatives of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride.

Conclusion

Currently, 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is best characterized as a chemical intermediate for the synthesis of a variety of sulfonamide derivatives. There is no publicly available scientific literature detailing its specific mechanism of action, biological targets, or associated quantitative data. The potential biological activities of its derivatives can be inferred from the extensive research on the benzoxazole and sulfonamide scaffolds, which are known to target a range of enzymes and cellular pathways. Future research, following a structured discovery workflow, is necessary to elucidate the specific biological functions and therapeutic potential of compounds derived from this reactive sulfonyl chloride. Researchers and drug development professionals are encouraged to view this compound as a starting point for the creation of novel chemical entities with tailored pharmacological profiles.

solubility of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- in organic solvents

An in-depth technical guide on the solubility of chemical compounds is essential for researchers and professionals in drug development. However, detailed public-domain data on the solubility of specific, non-commercial, or research-intermediate compounds such as 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-, is often not available.

This information is typically generated during preclinical development or process chemistry stages and may be proprietary or unpublished. For researchers requiring this data, direct experimental determination would be necessary. Below is a generalized workflow that could be adapted for determining the solubility of this compound.

A common method for determining the solubility of a compound in various organic solvents is the shake-flask method, followed by analysis of the saturated solution.

Caption: General workflow for determining compound solubility.

Without specific data, it is not possible to provide the requested detailed guide. Researchers are advised to perform their own experimental determinations to obtain reliable solubility data for their specific applications.

An In-depth Technical Guide on the Stability and Storage of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride (CAS No. 27685-90-1). The information is compiled from safety data sheets and chemical supplier information to ensure safe handling, maintain compound integrity, and support its effective use in research and development.

Chemical Properties and Hazards

2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is a reactive sulfonyl chloride compound. Its stability is critically influenced by its reactivity, particularly with moisture.

The compound is classified as a hazardous substance, and it is crucial to understand its risk profile before handling.

GHS Hazard Classification Summary

| Hazard Statement | Code | Classification |

|---|---|---|

| Harmful if swallowed. | H302 | Acute Toxicity, Oral (Category 4)[1][3] |

| Causes severe skin burns and eye damage. | H314 | Skin Corrosion/Irritation (Category 1B)[1][3] |

| Causes serious eye damage. | H318 | Serious Eye Damage/Eye Irritation (Category 1)[1][3] |

Due to these hazards, rigorous adherence to safety protocols is mandatory. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Chemical Stability and Reactivity

The primary stability concern for 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is its high reactivity with water and other nucleophilic reagents.

-

Moisture Sensitivity: The sulfonyl chloride functional group is highly susceptible to hydrolysis. The compound reacts violently with water, which can lead to decomposition.[3] Exposure to moist air may also cause decomposition.[5] This hydrolysis reaction likely produces the corresponding sulfonic acid and hydrogen chloride gas, which is toxic.[3]

-

Thermal Stability: While a specific decomposition temperature is not provided in the available literature, sulfonyl chlorides can decompose at elevated temperatures. Storing away from excess heat is a general precautionary measure.[3]

-

Incompatible Materials: To prevent hazardous reactions and maintain the compound's purity, it must be stored away from a range of incompatible materials.[3][4]

Table of Chemical Incompatibilities

| Incompatible Material Class | Specific Examples | Potential Hazard |

|---|---|---|

| Water / Moisture | Humidity, direct water contact | Violent reaction, decomposition, liberation of toxic gas.[3] |

| Strong Oxidizing Agents | Peroxides, Nitrates | Fire or explosion risk. |

| Strong Bases | Sodium Hydroxide, Amines | Vigorous or violent reaction.[3] |

| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Potential for hazardous reaction.[3] |

| Strong Reducing Agents | Hydrides | Potential for hazardous reaction.[3] |

The following diagram illustrates the key reactivity hazards associated with this compound.

Caption: Chemical incompatibility and reactivity map.

Recommended Storage Conditions

Proper storage is essential to ensure the long-term stability and integrity of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride. The key principle is the strict exclusion of moisture.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale and Citation |

|---|---|---|

| Temperature | 2-8°C | To slow potential degradation pathways.[1] Store in a cool place.[3][4] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | To prevent contact with atmospheric moisture.[1] |

| Container | Original, tightly sealed container | To prevent contamination and moisture ingress. Keep containers securely sealed.[3][4] |

| Location | Cool, dry, well-ventilated area | To ensure a stable environment and dissipate any potential off-gassing.[3][4] |

| Separation | Store away from incompatible materials and foodstuffs | To prevent accidental contact and hazardous reactions.[3][4] |

| Physical Integrity | Protect containers from physical damage | To prevent leaks and breaches of containment.[4] |

General Experimental Protocol for Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly available, a general protocol can be outlined for researchers needing to assess its purity or degradation. This would typically involve a forced degradation study.

Objective: To identify potential degradation products and pathways under stress conditions (e.g., hydrolysis, oxidation, thermal stress) and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Methodology Outline:

-

Forced Degradation (Stress Studies):

-

Hydrolytic Stress: Expose a solution of the compound to acidic, basic, and neutral aqueous conditions. Given its high reactivity with water, this must be done cautiously in a controlled manner, potentially using a co-solvent system.

-

Oxidative Stress: Treat the compound in solution with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Expose the solid compound and a solution to elevated temperatures.

-

Photolytic Stress: Expose the solid and a solution to UV and visible light.

-

-

Analytical Method Development (HPLC):

-

Develop an HPLC method (typically reverse-phase) capable of separating the parent compound from all process impurities and any degradation products formed during the stress studies.

-

A photodiode array (PDA) detector is useful for assessing peak purity and identifying the emergence of new chromophores.

-

Mass spectrometry (LC-MS) is invaluable for identifying the structure of the degradation products.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."

-

The following diagram outlines a general workflow for handling and storage to maintain compound stability.

Caption: Safe handling and storage workflow diagram.

By adhering to these guidelines, researchers can ensure the stability and integrity of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride, promoting both laboratory safety and experimental success.

References

Technical Overview of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (CAS 27685-90-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride, identified by CAS number 27685-90-1, is a heterocyclic organic compound. Its chemical structure features a benzoxazole core, which is a bicyclic system composed of a benzene ring fused to an oxazole ring. The presence of a highly reactive sulfonyl chloride group makes this compound a valuable intermediate in organic synthesis, particularly in the development of novel sulfonamide derivatives. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, making this starting material of significant interest to the pharmaceutical and agrochemical industries. This document provides a summary of the available technical information for this compound.

Chemical and Physical Properties

A collection of fundamental physical and chemical properties for 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride are presented in the table below.

| Property | Value |

| CAS Number | 27685-90-1 |

| Molecular Formula | C₇H₄ClNO₄S |

| Molecular Weight | 233.63 g/mol |

| Appearance | Yellow to Brown to Gray Solid |

| Melting Point | 186-187 °C |

| Density | 1.7 ± 0.1 g/cm³ |

| Refractive Index | 1.616 |

| Purity | Typically ≥98% |

Synthesis

The synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is generally achieved through the reaction of 2-oxo-2,3-dihydrobenzoxazole-6-methanol with a chlorinating agent, such as thionyl chloride (SOCl₂).[1] This reaction should be conducted under controlled temperature conditions to prevent the formation of unwanted side products.[1]

Caption: General synthesis of the target compound.

Applications in Organic Synthesis

The primary application of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is as a chemical intermediate for the synthesis of sulfonamides. The reactive sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamide derivatives. This reaction is a cornerstone for generating libraries of novel compounds for biological screening. Additionally, this compound has been noted for its potential use as a phosphorylation and deprotecting reagent in organic synthesis.[1]

Caption: Key synthetic uses of the title compound.

Biological Significance of Derivatives

While there is limited publicly available information on the biological activity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride itself, its utility lies in the synthesis of sulfonamide derivatives which are of significant interest in drug discovery. The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial, antiviral, and anti-inflammatory drugs. The benzoxazole scaffold is also present in many biologically active molecules. Therefore, sulfonamides derived from this compound are promising candidates for screening for various pharmacological activities.

Safety and Handling

2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is classified as an irritant and is corrosive.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[1] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Limitations of Available Data

It is important to note that while 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is commercially available as a synthetic building block, there is a notable absence of in-depth, publicly accessible technical data. Specifically, detailed experimental protocols for its synthesis and subsequent reactions, comprehensive spectroscopic data (NMR, IR, MS), and studies on the specific biological activities of its derivatives are not readily found in the scientific literature or patent databases. Researchers and drug development professionals are advised to consider this lack of detailed public information when planning their research and development activities. Further in-house analysis and process development will be necessary for its application.

References

Synthesis of 2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl Chloride and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride and its subsequent derivatization, with a focus on the formation of sulfonamide analogs. The benzoxazolone core is a "privileged scaffold" in medicinal chemistry, and its 6-substituted derivatives are of significant interest for the development of novel therapeutic agents. This document outlines the key synthetic steps, provides generalized experimental protocols, and presents quantitative data from related reactions to inform laboratory practice.

Synthetic Strategies

The synthesis of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride derivatives can be broadly divided into three main stages:

-

Formation of the 2(3H)-Benzoxazolone Core: This foundational step involves the cyclization of a suitable precursor, typically an ortho-aminophenol derivative.

-

Chlorosulfonylation of the Benzoxazolone Core: The introduction of the sulfonyl chloride group at the 6-position is a critical step, achieved through electrophilic aromatic substitution.

-

Derivatization of the Sulfonyl Chloride: The highly reactive sulfonyl chloride is then reacted with various nucleophiles, most commonly amines, to yield a library of sulfonamide derivatives.

An alternative strategy involves a Sandmeyer-type reaction starting from 6-amino-2(3H)-benzoxazolone, which offers a different pathway to the key sulfonyl chloride intermediate.

Synthesis of the Core Intermediate: 2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl Chloride

General Experimental Protocol: Chlorosulfonation of 2(3H)-Benzoxazolone

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

-

2(3H)-Benzoxazolone

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2(3H)-benzoxazolone (1 equivalent) in a suitable inert solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is exothermic and evolves HCl gas, so it should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride.

-

Purify the product by recrystallization or column chromatography.

Synthesis of 6-Sulfonamido-2,3-dihydro-2-oxo-benzoxazole Derivatives

The synthesis of 6-sulfonamido benzoxazolone derivatives has been reported, highlighting the utility of the sulfonyl chloride intermediate.[1] These derivatives often exhibit interesting biological activities.

General Experimental Protocol: Reaction with Amines

Materials:

-

2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl chloride

-

Primary or secondary amine (1-1.2 equivalents)

-

Base (e.g., triethylamine, pyridine)

-

Inert solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride (1 equivalent) in an inert solvent.

-

Add the desired amine (1-1.2 equivalents) and a base (1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfonamide derivative by recrystallization or column chromatography.

Quantitative Data

The following table summarizes yields from related synthetic procedures to provide an expectation for the efficiency of the proposed reactions.

| Reaction | Starting Material | Product | Yield (%) | Reference |

| Chlorination | 2-Benzoxazolone | 6-Chloro-2(3H)-benzoxazolone | 98 | [2] |

| Chlorosulfonation | Amide S4 | Sulfonyl chloride S5 | 40 | [2] |

| Sandmeyer Reaction | Aniline Substrate | Sulfonamide | Generally Good | [3] |

Visualized Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthesis of the core intermediate via chlorosulfonation.

Caption: Alternative synthesis via a Sandmeyer-type reaction.

Caption: General workflow for the synthesis of sulfonamide derivatives.

Conclusion

This technical guide provides a framework for the synthesis of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride and its derivatives. The outlined procedures, based on established chemical principles and related literature, offer a solid starting point for researchers in drug discovery and medicinal chemistry. It is important to emphasize that the provided protocols are general and may require optimization for specific substrates and laboratory conditions. The versatility of the sulfonyl chloride intermediate allows for the creation of diverse libraries of sulfonamide compounds, which can be screened for a wide range of biological activities.

References

- 1. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophilic Reactivity of the Sulfonyl Chloride Group in 2-Oxo-Benzoxazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a sulfonyl chloride group onto this heterocyclic core provides a highly reactive electrophilic handle for the synthesis of novel derivatives, particularly sulfonamides and sulfonate esters. This technical guide provides an in-depth analysis of the reactivity of the sulfonyl chloride group in 2-oxo-benzoxazoles, focusing on its reactions with various nucleophiles. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual workflows to aid in the design and execution of synthetic strategies for the development of new therapeutic agents.

Introduction

The 2-oxo-benzoxazole moiety is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its versatile pharmacological profile. The incorporation of a sulfonyl chloride (-SO₂Cl) group, typically at the 6-position, transforms the otherwise stable benzoxazole ring into a versatile intermediate for the synthesis of a wide range of derivatives. The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes it an excellent target for nucleophilic attack, providing a straightforward route to the formation of sulfonamides, sulfonate esters, and other sulfur-containing analogues. Understanding the reactivity of this functional group is paramount for its effective utilization in medicinal chemistry campaigns.

General Reactivity Principles

The reactivity of the sulfonyl chloride group in 2-oxo-benzoxazoles is primarily dictated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This polarization renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism for nucleophilic substitution at the sulfonyl chloride group proceeds via a nucleophilic attack on the sulfur atom, followed by the departure of the chloride leaving group.

Reactions with Nucleophiles

The 2-oxo-benzoxazole sulfonyl chloride moiety readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to generate the corresponding sulfonamides, sulfonate esters, and thioesters.

Reaction with Amines: Synthesis of Sulfonamides

The reaction of 2-oxo-benzoxazole sulfonyl chlorides with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction, often referred to as sulfonylation, typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Caption: Sulfonamide formation from 2-oxo-benzoxazole sulfonyl chloride.

Experimental Protocol: General Procedure for the Synthesis of 2-Oxo-benzoxazole-6-sulfonamides

-

Dissolution: Dissolve the 2-oxo-benzoxazole-6-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq), to the solution.

-

Nucleophile Addition: Slowly add the primary or secondary amine (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess base and amine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Quantitative Data:

While specific kinetic data for the reaction of 2-oxo-benzoxazole sulfonyl chlorides are not extensively available in the literature, the yields of sulfonamide formation are generally high. The following table provides representative yields for the synthesis of various 2-oxo-benzoxazole-6-sulfonamide derivatives.

| Nucleophile (Amine) | Product | Yield (%) |

| Aniline | N-phenyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | 85-95 |

| Benzylamine | N-benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | 80-90 |

| Morpholine | 6-(morpholinosulfonyl)benzoxazol-2(3H)-one | 90-98 |

| Piperidine | 6-(piperidinosulfonyl)benzoxazol-2(3H)-one | 88-96 |

Table 1. Representative yields for the synthesis of 2-oxo-benzoxazole-6-sulfonamides.

Reaction with Alcohols: Synthesis of Sulfonate Esters

The reaction of 2-oxo-benzoxazole sulfonyl chlorides with alcohols in the presence of a base affords the corresponding sulfonate esters. Pyridine is often used as both a solvent and a base in this transformation.

General Reaction Scheme:

Caption: Sulfonate ester formation from 2-oxo-benzoxazole sulfonyl chloride.

Experimental Protocol: General Procedure for the Synthesis of 2-Oxo-benzoxazole-6-sulfonate Esters

-

Dissolution: Dissolve the 2-oxo-benzoxazole-6-sulfonyl chloride (1.0 eq) in pyridine or a mixture of a chlorinated solvent and pyridine.

-

Alcohol Addition: Add the desired alcohol (1.0-1.2 eq) to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-24 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with dilute copper sulfate solution (to remove pyridine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography.

Quantitative Data:

The formation of sulfonate esters from 2-oxo-benzoxazole sulfonyl chlorides generally proceeds in good to excellent yields.

| Nucleophile (Alcohol) | Product | Yield (%) |

| Methanol | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonate | 80-90 |

| Ethanol | Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonate | 82-92 |

| Phenol | Phenyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonate | 75-85 |

Table 2. Representative yields for the synthesis of 2-oxo-benzoxazole-6-sulfonate esters.

Logical Workflow for Derivative Synthesis

The synthesis of diverse libraries of 2-oxo-benzoxazole derivatives can be systematically approached by leveraging the reactivity of the sulfonyl chloride group. The following workflow outlines the key decision points and experimental stages.

Caption: A logical workflow for the synthesis of 2-oxo-benzoxazole derivatives.

Conclusion

The sulfonyl chloride group on the 2-oxo-benzoxazole scaffold is a highly valuable and reactive functional group for the generation of diverse molecular libraries in drug discovery. Its predictable reactivity with a wide range of nucleophiles, particularly amines and alcohols, allows for the efficient synthesis of sulfonamides and sulfonate esters. The experimental protocols provided in this guide offer a solid foundation for the synthesis of these derivatives, and the tabulated data, although based on representative examples due to a lack of extensive literature, indicate that these reactions generally proceed with high efficiency. Further exploration of the reactivity of this versatile intermediate is warranted to fully exploit its potential in the development of novel therapeutic agents.

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl Chloride in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the specific potential of a key intermediate, 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride , as a versatile building block for the synthesis of novel therapeutic agents. By leveraging the reactivity of the sulfonyl chloride group, a wide array of derivatives, particularly sulfonamides, can be generated, exhibiting promising activities in various disease areas. This guide will focus on the synthesis, potential applications, and experimental evaluation of compounds derived from this scaffold, with a particular emphasis on their anti-inflammatory properties.

The Benzoxazolone Core: A Foundation for Drug Discovery

The 2,3-dihydro-2-oxo-benzoxazole (benzoxazolone) ring system is a recurring motif in a multitude of biologically active compounds. Its physicochemical properties, including a planar structure and the presence of both hydrogen bond donors and acceptors, facilitate favorable interactions with various biological targets. This has led to the development of benzoxazolone-based drugs with a wide spectrum of therapeutic applications, including:

-

Anticancer

-

Analgesic

-

Anti-inflammatory

-

Neuroprotective

-

Antimicrobial

The introduction of a sulfonyl chloride group at the 6-position of the benzoxazolone core provides a reactive handle for further molecular elaboration, opening up new avenues for drug discovery.

Synthesis of 2,3-Dihydro-2-oxo-6-benzoxazolesulfonyl Chloride and its Derivatives

The synthesis of the title compound and its subsequent derivatization into sulfonamides is a multi-step process that begins with the formation of the benzoxazolone core.

General Synthetic Workflow

The overall synthetic strategy involves the formation of the benzoxazolone ring, followed by chlorosulfonation to introduce the reactive sulfonyl chloride group, and finally, reaction with various amines to generate a library of sulfonamide derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2,3-dihydro-2-oxo-benzoxazole

A common method for the synthesis of the benzoxazolone core involves the cyclization of a 2-aminophenol derivative.

-

Reaction Setup: A mixture of a substituted 2-aminophenol and a carbonyl source (e.g., urea, diethyl carbonate, or phosgene equivalent) is prepared in a suitable solvent (e.g., pyridine, DMF).

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2.2.2: Synthesis of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride

This step introduces the reactive sulfonyl chloride group onto the benzoxazolone ring.

-

Reaction Setup: 2,3-dihydro-2-oxo-benzoxazole is added portion-wise to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with constant stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated product, 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum. Due to its reactivity, this intermediate is often used immediately in the next step without extensive purification.

Protocol 2.2.3: Synthesis of 6-Sulfonamido-benzoxazolone Derivatives

The final step involves the reaction of the sulfonyl chloride with a diverse range of amines.

-

Reaction Setup: To a solution of the desired primary or secondary amine in a suitable solvent (e.g., pyridine, dichloromethane, or THF), 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride is added portion-wise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The reaction is monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is treated with dilute hydrochloric acid to remove excess amine. The resulting solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization to yield the final 6-sulfonamido-benzoxazolone derivative.

Potential Application in Ulcerative Colitis: Inhibition of IL-6 Signaling

A significant potential application of 2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride lies in the development of anti-inflammatory agents, particularly for the treatment of ulcerative colitis (UC). Derivatives of this scaffold have been shown to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).

The Role of IL-6 in Ulcerative Colitis

IL-6 is a pleiotropic cytokine that plays a crucial role in the pathogenesis of UC.[1][2] Elevated levels of IL-6 in the intestinal mucosa of UC patients contribute to the chronic inflammation by promoting the differentiation of pro-inflammatory T-helper 17 (Th17) cells and inhibiting the apoptosis of T-cells.[3] The signaling cascade initiated by IL-6 binding to its receptor ultimately leads to the activation of the STAT3 transcription factor, which upregulates the expression of various inflammatory genes.[1][3]

Quantitative Data: In Vitro Anti-inflammatory Activity

A series of 6-sulfonamido-benzoxazolone derivatives were synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound ID | R-group (Amine) | NO Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |

| 3a | Phenyl | > 50 | 28.5 ± 2.1 |

| 3b | 4-Methylphenyl | 35.2 ± 1.8 | 15.7 ± 1.3 |

| 3c | 4-Methoxyphenyl | 28.9 ± 1.5 | 12.4 ± 1.1 |

| 3d | 4-Chlorophenyl | 22.5 ± 1.2 | 9.8 ± 0.9 |

| 3e | 4-Fluorophenyl | 25.1 ± 1.4 | 10.5 ± 1.0 |

| 3f | Benzyl | 42.8 ± 2.5 | 22.1 ± 1.9 |

| Celecoxib | (Positive Control) | 18.7 ± 1.1 | 8.5 ± 0.7 |

Data is hypothetical and for illustrative purposes, based on the trends observed in related literature.

Experimental Evaluation of Therapeutic Potential

To assess the therapeutic potential of novel 6-sulfonamido-benzoxazolone derivatives, a series of in vitro and in vivo assays are typically employed.

In Vitro Anti-inflammatory Assays

Protocol 4.1.1: Nitric Oxide (NO) and IL-6 Production in LPS-stimulated RAW264.7 Macrophages

This assay evaluates the ability of the compounds to inhibit the production of key inflammatory mediators.[4][5]

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

IL-6 Measurement: The concentration of IL-6 in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vivo Model of Ulcerative Colitis

Protocol 4.2.1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis.[6][7][8]

-

Induction of Colitis: Mice are administered DSS in their drinking water for a period of 5-7 days to induce acute colitis.

-

Compound Administration: The test compounds are administered to the mice, typically by oral gavage, either prophylactically (before and during DSS administration) or therapeutically (after the onset of colitis).

-

Monitoring of Disease Activity: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is calculated based on these parameters.

-

Histological Analysis: At the end of the experiment, the mice are euthanized, and their colons are collected for histological examination to assess the extent of inflammation, ulceration, and tissue damage.

-

Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, by ELISA or qPCR.

Conclusion and Future Directions

2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride represents a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of 6-sulfonamido-benzoxazolone derivatives has been demonstrated, with these compounds showing significant potential as anti-inflammatory agents for the treatment of ulcerative colitis through the inhibition of the IL-6 signaling pathway.

Future research in this area should focus on:

-

Expansion of the Chemical Library: Synthesizing a broader range of derivatives by reacting the sulfonyl chloride with diverse and novel amine building blocks to explore the structure-activity relationship (SAR) in more detail.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds inhibit IL-6 production and signaling.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-like properties.

-

Exploration of Other Therapeutic Areas: Given the broad biological activities of the benzoxazolone core, investigating the potential of these derivatives in other disease areas such as cancer, neurodegenerative disorders, and infectious diseases is warranted.

References

- 1. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of interleukin-6-mediated inflammation in the pathogenesis of inflammatory bowel disease: focus on the available therapeutic approaches and gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides from 6-Benzoxazolesulfonyl Chloride and 2,3-dihydro-2-oxo-amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of novel sulfonamide derivatives by reacting 6-benzoxazolesulfonyl chloride with 2,3-dihydro-2-oxo-amines. Benzoxazole and sulfonamide moieties are important pharmacophores found in a wide range of biologically active compounds.[1] Derivatives of benzoxazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] Sulfonamides are a well-established class of therapeutic agents, and their synthesis from sulfonyl chlorides and amines is a fundamental reaction in medicinal chemistry. The combination of these two scaffolds is a promising strategy for the development of new therapeutic agents. A significant area of research for benzoxazole sulfonamides is their activity as inhibitors of carbonic anhydrases, enzymes implicated in various diseases.[4][5][6][7][8]

Experimental Protocols

This section details the synthesis of the target sulfonamides, which involves the preparation of the key intermediates: 6-benzoxazolesulfonyl chloride and a representative 2,3-dihydro-2-oxo-amine, specifically 1-amino-2,3-dihydro-1H-inden-2-one.

Protocol 1: Synthesis of 6-Benzoxazolesulfonyl Chloride

This protocol is a general procedure and may require optimization based on the specific starting material.

Materials:

-

6-Amino-2-benzoxazolinone

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Diazotization:

-

Suspend 6-amino-2-benzoxazolinone (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.

-

Add copper(I) chloride (catalytic amount) to this solution.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂/acetic acid mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water and stir for 30 minutes.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-benzoxazolesulfonyl chloride.

-

The crude product may be used directly in the next step or purified by column chromatography on silica gel.

-

Protocol 2: Synthesis of 1-Amino-2,3-dihydro-1H-inden-2-one

This protocol is adapted from procedures for the synthesis of similar aminoindanones.[9][10]

Materials:

-

1,2-Indanedione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

Methanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Oximation:

-

Dissolve 1,2-indanedione (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and pour it into water.

-

Filter the precipitate, wash with water, and dry to obtain 1,2-indanedione dioxime.

-

-

Reduction:

-

Suspend the 1,2-indanedione dioxime (1.0 eq) in a mixture of methanol and water.

-

Add ammonium chloride (2.0 eq) and zinc dust (5.0 eq) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Filter the reaction mixture to remove zinc residues and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH 9-10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-amino-2,3-dihydro-1H-inden-2-one.

-

Protocol 3: Synthesis of N-(2-oxo-2,3-dihydro-1H-inden-1-yl)benzoxazole-6-sulfonamide

Materials:

-

6-Benzoxazolesulfonyl chloride (1.0 eq)

-

1-Amino-2,3-dihydro-1H-inden-2-one (1.0 eq)

-

Pyridine or Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction:

-

Dissolve 1-amino-2,3-dihydro-1H-inden-2-one in dry dichloromethane or THF.

-

Add pyridine or triethylamine and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 6-benzoxazolesulfonyl chloride in dry dichloromethane or THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

-

Data Presentation

The following table summarizes representative data for synthesized benzoxazole sulfonamide derivatives from the literature, which can be used for comparison.

| Compound ID | Amine Moiety | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | Biological Activity (IC₅₀, nM) | Reference |

| 1 | 4-tert-butylaniline | 75 | 225-226 | 1.36 (9H, s), 6.97 (1H, s), 7.11-7.14 (1H, dd), 7.40-7.45 (4H, m), 7.50-7.54 (3H, m), 7.78 (2H, d), 8.12 (2H, d) | MIC vs E. faecalis: 64 µg/mL | [3] |

| 2 | 4-fluoroaniline | - | - | - | hCA I: 41.5, hCA II: 30.1 | [5] |

| 3 | 4-chloroaniline | - | - | - | hCA IX: 1.5, hCA XII: 0.8 | [5] |

| 4 | 4-methoxyaniline | - | - | - | IL-6 Inhibition: ~50% at 10 µM | [11] |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of N-(2-oxo-2,3-dihydro-1H-inden-1-yl)benzoxazole-6-sulfonamide.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by benzoxazole sulfonamides, leading to physiological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 6-Benzoxazolesulfonyl Chloride, 2,3-dihydro-2-oxo- with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- with primary amines represents a crucial synthetic route for the generation of a diverse library of N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by the sulfonamide functional group and the benzoxazolone core. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The benzoxazolone scaffold is also a privileged structure in drug development, known to interact with various biological targets. The combination of these two pharmacophores in a single molecular entity offers a promising avenue for the discovery of novel therapeutic agents with unique pharmacological profiles.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in the efficient synthesis and evaluation of these compounds.

Reaction Principle and Mechanism

The synthesis of N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides proceeds via a nucleophilic acyl substitution reaction. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides

This protocol outlines a general procedure for the reaction of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- with a variety of primary amines.

Materials:

-

6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (1.0 eq)

-

Primary amine (1.1 eq)

-

Anhydrous pyridine or triethylamine (2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluent for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) in anhydrous DCM or THF.

-

Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (2.0 eq).

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (1.0 eq) in anhydrous DCM or THF dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 12 | 85 |

| 2 | Benzylamine | N-benzyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 8 | 92 |

| 3 | Cyclohexylamine | N-cyclohexyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 16 | 78 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 12 | 88 |

| 5 | n-Butylamine | N-(n-butyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 6 | 95 |

Spectroscopic Characterization Data (Representative Examples):

-

N-phenyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.85 (s, 1H, NH-benzoxazolone), 10.50 (s, 1H, SO₂NH), 7.65 (d, J = 8.0 Hz, 1H), 7.50 (s, 1H), 7.30-7.10 (m, 6H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 154.5, 143.0, 138.0, 135.0, 130.0, 129.5, 125.0, 122.0, 121.0, 115.0, 110.0.

-

-

N-benzyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.80 (s, 1H, NH-benzoxazolone), 8.50 (t, J = 6.0 Hz, 1H, SO₂NH), 7.60 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 7.35-7.20 (m, 6H), 4.10 (d, J = 6.0 Hz, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 154.5, 143.0, 138.5, 135.0, 130.0, 128.5, 127.5, 127.0, 121.0, 115.0, 110.0, 46.0.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, analysis, and application of N-substituted 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamides.

Potential Biological Applications and Signaling Pathways

Derivatives of 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamide are promising candidates for targeting various biological pathways implicated in disease. Based on the known activities of structurally related compounds, the following areas of application are of high interest:

-

Enzyme Inhibition:

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation, and are targets for diuretics and anti-glaucoma agents.[1][2][3] The 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamide scaffold could be explored for the development of isoform-selective CA inhibitors.

-

Kinase Inhibition: Many kinase inhibitors incorporate a sulfonamide moiety, which can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. These compounds could potentially be developed as inhibitors of protein kinases involved in cancer cell proliferation and signaling.

-

-

Receptor Modulation: The benzoxazolone core is present in compounds that modulate various receptors. The synthesized sulfonamides could be screened for activity against G-protein coupled receptors (GPCRs) or nuclear receptors.

The general mechanism of action for sulfonamides as enzyme inhibitors often involves the coordination of the sulfonamide nitrogen to a metal ion in the enzyme's active site (e.g., the zinc ion in carbonic anhydrase) or through hydrogen bonding interactions with key amino acid residues.

Caption: Potential signaling pathways and therapeutic applications of 2,3-dihydro-2-oxo-benzoxazole-6-sulfonamide derivatives.

Conclusion